[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a complex organic compound featuring a benzothiazole ring, a piperidine ring, and a methanol group
Preparation Methods
The synthesis of [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.
Addition of the Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, typically through a reduction reaction using a reducing agent such as sodium borohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to [1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol include other benzothiazole derivatives and piperidine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Benzothiazole Derivatives: Compounds like 2-mercapto benzothiazole and 2-aminobenzothiazole have similar core structures but different functional groups, leading to varied applications and properties.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-benzylpiperidine share the piperidine ring but differ in their substituents, affecting their chemical behavior and uses.
Properties
IUPAC Name |
[1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-9-11(15)4-5-12-13(9)16-14(19-12)17-6-2-3-10(7-17)8-18/h4-5,10,18H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNWKISCJIKFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCCC(C3)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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